

Spectroscopic Profile of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-(3,4-Dimethoxycinnamoyl)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bioactive compound **1-(3,4-Dimethoxycinnamoyl)piperidine**. This information is critical for its identification, characterization, and quality control in research and development settings. The data presented herein is based on established spectroscopic principles and data from closely related analogs, providing a robust framework for professionals in medicinal chemistry and drug discovery.

Chemical Structure and Properties

1-(3,4-Dimethoxycinnamoyl)piperidine is a naturally occurring amide alkaloid found in plants of the Piper genus, notably Piper longum L.[1]. It can also be synthesized, and these synthetic analogs have shown antimicrobial and antioxidant activities[2]. The molecule consists of a piperidine ring connected via an amide linkage to a 3,4-dimethoxycinnamoyl group[3].

Property	Value
Molecular Formula	C ₁₆ H ₂₁ NO ₃
Molecular Weight	275.34 g/mol
CAS Number	128261-84-7
Appearance	Oil
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(3,4-Dimethoxycinnamoyl)piperidine**. This data is essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.6 - 7.0	m	3H	Ar-H
~ 7.5 (d, $J \approx 15$ Hz)	d	1H	H- α (vinylic)
~ 6.8 (d, $J \approx 15$ Hz)	d	1H	H- β (vinylic)
~ 3.9	s	6H	2 x OCH ₃
~ 3.6	t	4H	H-2', H-6' (piperidine)
~ 1.6	m	6H	H-3', H-4', H-5' (piperidine)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~ 166	C=O (amide)
~ 150 - 148	Ar-C (quaternary, C-O)
~ 142	C- α (vinylic)
~ 128 - 120	Ar-CH
~ 118	C- β (vinylic)
~ 112 - 110	Ar-CH
~ 56	OCH ₃
~ 47, 43	C-2', C-6' (piperidine)
~ 27, 26, 25	C-3', C-4', C-5' (piperidine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3010 - 2930	Medium	C-H stretch (aromatic and aliphatic)
~ 1650 - 1610	Strong	C=O stretch (amide)
~ 1600 - 1580	Medium-Strong	C=C stretch (aromatic and vinylic)
~ 1520	Medium	Aromatic C=C stretch
~ 1260	Strong	C-O stretch (aryl ether)
~ 1140	Strong	C-O stretch (aryl ether)
~ 1025	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a related compound, 1-(3,4,5-Trimethoxycinnamoyl)piperidine, prominent peaks are observed at m/z 305 (M⁺), 222, and 221[4].

Expected Fragmentation for **1-(3,4-Dimethoxycinnamoyl)piperidine**:

m/z	Assignment
275	[M] ⁺ (Molecular Ion)
191	[M - piperidine] ⁺
177	[3,4-dimethoxystyryl] ⁺
84	[piperidine - H] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **1-(3,4-Dimethoxycinnamoyl)piperidine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- **Instrumentation:** Utilize a 400 MHz or higher field strength NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the neat oil sample directly onto the ATR crystal.
- **Instrumentation:** Use a standard FT-IR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

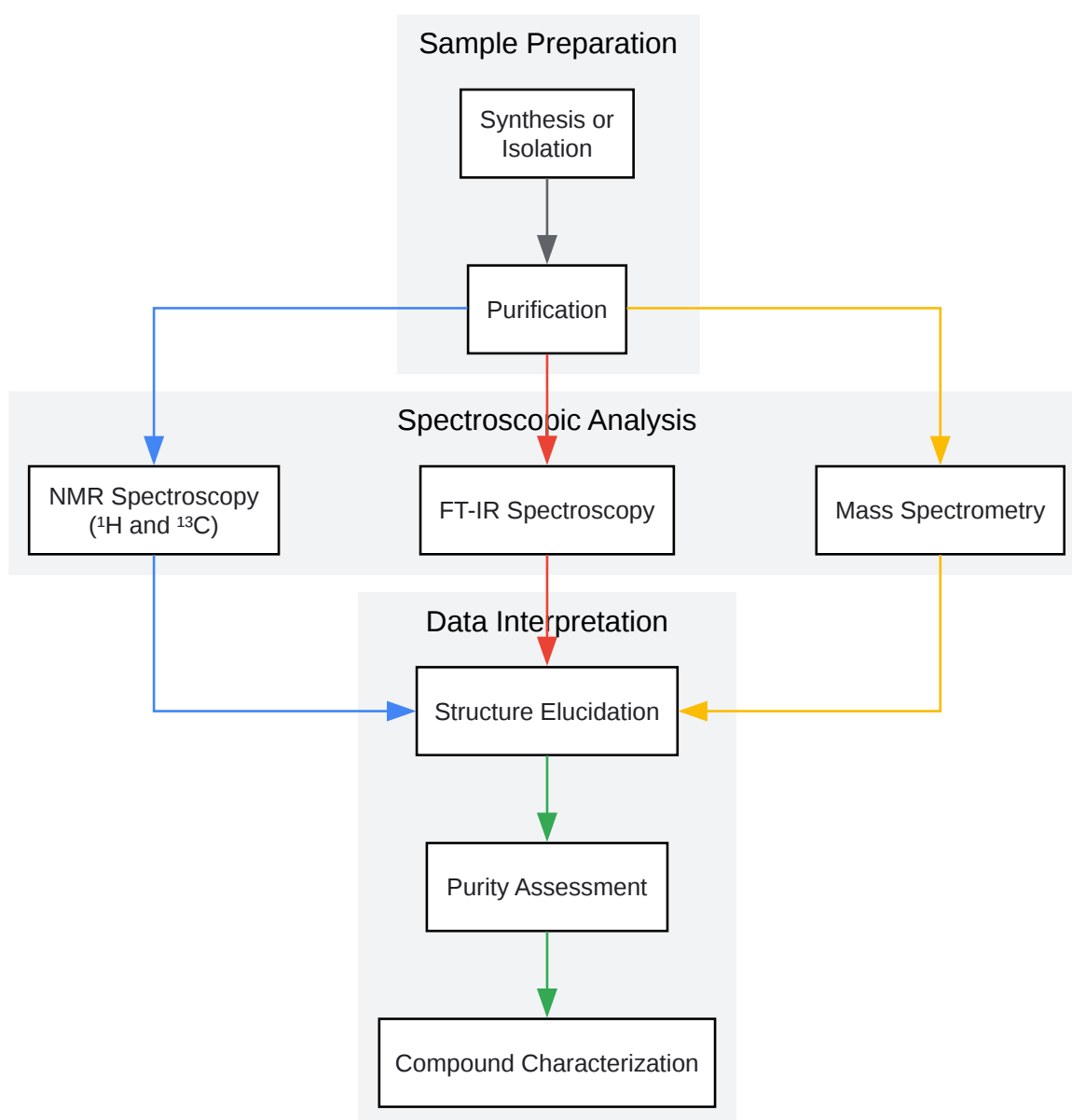
- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

- Data Analysis: The resulting mass spectrum will plot the relative abundance of ions versus their m/z values.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-(3,4-Dimethoxycinnamoyl)piperidine**.

Workflow for Spectroscopic Analysis of 1-(3,4-Dimethoxycinnamoyl)piperidine



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **1-(3,4-Dimethoxycinnamoyl)piperidine**.

This guide serves as a foundational resource for professionals engaged in the study and application of **1-(3,4-Dimethoxycinnamoyl)piperidine**, facilitating its accurate identification and use in further research.

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